Home > Products > Screening Compounds P72259 > N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide - 877632-97-8

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Catalog Number: EVT-2872622
CAS Number: 877632-97-8
Molecular Formula: C26H28ClFN4O3
Molecular Weight: 498.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a small-molecule compound designed as a CD4 mimic. [] CD4 mimics are compounds that interfere with the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host immune cells. This interaction is crucial for HIV entry into these cells, and its disruption presents a viable target for HIV treatment. [] While not explicitly stated, the compound likely falls under the classification of organic compounds due to its structure containing carbon, hydrogen, oxygen, nitrogen, chlorine, and fluorine atoms.

Molecular Structure Analysis
  • Mono-cyclohexyl moiety: This structure, attached to the piperidine ring, is crucial for interacting with the hydrophobic Val430 residue within the Phe43 cavity of gp120. []
  • Para-chlorophenyl moiety: This group contributes to favorable interactions within the gp120 Phe43 cavity. []
  • Guanidino group: Located on the piperidine nitrogen atom, this group is designed to establish electrostatic interactions with Asp368 or Asp474 residues in the gp120 Phe43 cavity. []
Mechanism of Action

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide and its derivatives act as HIV entry inhibitors by targeting the initial stage of HIV infection: viral entry into host cells. [] These compounds achieve this by mimicking the binding of the CD4 receptor to the gp120 protein on the HIV-1 envelope. [] By occupying the CD4 binding site on gp120, they prevent the conformational changes in gp120 necessary for subsequent interactions with co-receptors (like CCR5 or CXCR4) on host cells. [] This blockage effectively prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection. []

Small-Molecule CD4 Mimics and HIV Entry Inhibition

Research demonstrates the potential of N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide and its derivatives as small-molecule CD4 mimics for HIV entry inhibition. [] Studies highlight the compound YIR-819, a derivative of N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, exhibiting five-fold greater anti-HIV activity compared to earlier mono-cyclohexyl CD4 mimics. [] Another derivative, YIR-821, demonstrates similar potency. []

Furthermore, combining these compounds with neutralizing antibodies leads to augmented anti-HIV activity, suggesting a potential for combination therapies. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating selectivity for ENT2 over ENT1. []
  • Relevance: Although structurally distinct from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, FPMINT shares the crucial 2-fluorophenylpiperazine moiety. This shared element suggests potential for similar biological activity or targeting pathways. []

7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b)

  • Compound Description: This compound exhibits significant cytotoxic activity against human breast tumor cell lines. It is a member of the N-pipearzinyl quinolone class, known for targeting bacterial type II DNA topoisomerases. []
  • Relevance: This compound shares the 2-(furan-2-yl)ethylpiperazine moiety with N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide. The presence of a chlorine atom on the benzyl group, instead of a fluorine on the phenyl ring, as in the main compound, highlights the potential for variations in this region while maintaining biological activity. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

  • Compound Description: This compound exhibits significant antioxidant activity, approximately 1.4 times higher than ascorbic acid, measured through the DPPH radical scavenging method. []
  • Relevance: While not directly structurally analogous to N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, this compound highlights the importance of exploring amide derivatives and their potential antioxidant properties. The research suggests a broader investigation into related structures and their biological activities. []

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: This compound demonstrates significant antioxidant activity, comparable to N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, showcasing approximately 1.4 times the potency of ascorbic acid in DPPH radical scavenging assays. []
  • Relevance: Similar to the previous compound, this structure, while not a direct analog of N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, emphasizes the relevance of investigating propanehydrazide derivatives and their potential antioxidant properties. The presence of naphthalene and methoxyphenyl groups suggests avenues for structural modifications and their impact on biological activity. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: Identified as a potent cytotoxic agent against the glioblastoma U-87 cell line. This compound demonstrates promising anticancer activity. [, ]
  • Relevance: Although structurally diverse from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, this compound's potent anticancer activity highlights the significance of exploring structurally related compounds and their potential in combating cancer. While not directly analogous, it underscores the importance of continued research in this chemical space. [, ]

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a–f)

  • Compound Description: These are a series of aminophosphonates synthesized and tested for their affinity towards serotonin receptors (5-HT1A, 5-HT6, and 5-HT7). They exhibit moderate interactions with these receptors. []
  • Relevance: These compounds share the fluorophenylpiperazine moiety with N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, highlighting the importance of this group for potential interaction with serotonin receptors. The variation in alkyl groups attached to the phosphonate group allows for the exploration of structure-activity relationships. []

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

  • Compound Description: A potent TRPV1 antagonist with excellent aqueous solubility and a reduced half-life compared to its predecessor, AMG 517. It effectively blocks TRPV1-mediated physiological responses in vivo. []
  • Relevance: This compound, while structurally different from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, emphasizes the significance of the 4-fluorophenylpiperazine moiety. Its presence in this potent TRPV1 antagonist suggests potential for targeting similar biological pathways or possessing comparable activity profiles. []

YIR-329

  • Compound Description: This novel 1-azaspiro[5.5]undecane derivative, containing a cyclohexyl ring attached to the piperidine ring, demonstrates slightly weaker anti-HIV activity compared to its lead compound, HAR-171. Modeling studies suggest the para-chlorophenyl moiety of YIR-329 plays a role in its interactions within the gp120 Phe43 cavity of HIV. []
  • Relevance: Although structurally distinct from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, YIR-329 highlights the relevance of exploring similar chemical scaffolds for anti-HIV activity. While not a direct analog, its activity and structural features offer insights for further research and modification. []

YIR-819 (N1-(4-chlorophenyl)-N2-(1-(2-(N-(amidino)glycinamide)ethyl)-2-cyclohexylpiperidin-4-yl)oxalamide)

  • Compound Description: This mono-cyclohexyl-type CD4 mimic, featuring a guanidino group, exhibits fivefold greater anti-HIV activity compared to YIR-329. This compound effectively inhibits HIV-1 entry by interacting with Val430 and either Asp368 or Asp474 in the gp120 Phe43 cavity. []
  • Relevance: Though structurally different from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, YIR-819 demonstrates the potential of exploring related compounds, particularly those incorporating guanidino groups, for enhanced anti-HIV activity. While not a direct analog, its potent activity and structural features provide valuable insight for further research. []
  • Compound Description: This mono-cyclohexyl-type CD4 mimic, a derivative of YIR-819, also incorporates a guanidino group and demonstrates a fivefold increase in anti-HIV activity compared to YIR-329. It inhibits HIV-1 entry through interaction with Val430 and either Asp368 or Asp474 in the gp120 Phe43 cavity. []
  • Relevance: Similar to YIR-819, YIR-821, while structurally distinct from N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, emphasizes the potential of exploring guanidino group-containing compounds for improved anti-HIV activity. Though not a direct analog, its potent activity and structural characteristics are valuable for future research directions. []

M9

  • Compound Description: This compound is a metabolite of the pyrimidine amine preladenant, an adenosine A2a receptor antagonist currently in phase III clinical trials for Parkinson's disease. M9 itself acts as an adenosine A2a receptor antagonist. []
  • Relevance: While M9's precise structure is not provided in the abstract, it's noted as a metabolite of preladenant. This suggests a close structural relationship. Given that preladenant features a piperazine ring and a furan group, similar to N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, it is plausible that M9 also shares these structural elements, warranting further investigation into its structure and activity. []

Properties

CAS Number

877632-97-8

Product Name

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide

Molecular Formula

C26H28ClFN4O3

Molecular Weight

498.98

InChI

InChI=1S/C26H28ClFN4O3/c27-20-9-7-19(8-10-20)11-12-29-25(33)26(34)30-18-23(24-6-3-17-35-24)32-15-13-31(14-16-32)22-5-2-1-4-21(22)28/h1-10,17,23H,11-16,18H2,(H,29,33)(H,30,34)

InChI Key

UBWBKZSQBGAYFC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.